4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide
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Overview
Description
4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration can be achieved using nitrating agents such as Cu(NO3)2·3H2O, Fe(NO3)3·9H2O, and NH4NO3 . The cyclohexyl group can be introduced through a substitution reaction using cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign reagents and catalysts would be emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Cyclohexyl halides under basic conditions.
Major Products Formed
Reduction: 4-cyclohexyl-N-(3-aminophenyl)benzenesulfonamide.
Substitution: Various cyclohexyl-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties due to the sulfonamide moiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-halo-2-nitrophenyl)benzenesulfonamide: Similar structure but with a halogen substituent.
N-phenylbenzenesulfonamide: Lacks the nitro and cyclohexyl groups.
4-cyclohexylbenzenesulfonamide: Lacks the nitrophenyl group.
Uniqueness
4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both the cyclohexyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyclohexyl-N-(3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-20(22)17-8-4-7-16(13-17)19-25(23,24)18-11-9-15(10-12-18)14-5-2-1-3-6-14/h4,7-14,19H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHNCZDXJWGSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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